molecular formula C18H30O3 B163628 9-OxoODE CAS No. 54232-59-6

9-OxoODE

カタログ番号: B163628
CAS番号: 54232-59-6
分子量: 294.4 g/mol
InChIキー: LUZSWWYKKLTDHU-ZYCNLYSJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Oxo-octadecadienoic acid (9-OxoODE) is an oxidized metabolite of linoleic acid (LA), characterized by a keto group at the ninth carbon position. Structurally, it belongs to the oxylipin family, derived from the lipoxygenase (LOX)-mediated oxidation of LA . It is a polyunsaturated fatty acid with conjugated double bonds at positions 10 and 12 (10E,12Z configuration) .

Biological Relevance:
this compound is implicated in lipid signaling pathways, particularly through its interaction with nuclear receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and PPAR-alpha (PPARα), which regulate lipid metabolism and inflammatory responses . It exhibits dual roles in pathophysiology:

  • Anti-inflammatory: Inhibits LOX and nuclear factor-κB (NF-κB), attenuating lipolysis-induced inflammation .
  • Pro-nociceptive: Induces nociceptive hypersensitivity in pain models .

Analytical Identification:
Using quadrupole time-of-flight mass spectrometry (Q-TOF MS/MS), this compound is identified by its precursor ion [M-H]⁻ at m/z 293.2125 and product ions at m/z 185.1178 (loss of CH₃COOH) and m/z 125.0967 . Its limit of quantitation (LOQ) in rat plasma is 26.8 nmol/L, with a reproducibility coefficient of variation (CV) of 6.3–14% .

準備方法

Enzymatic Synthesis via Cyclooxygenase (COX) Pathways

Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the oxidation of linoleic acid to hydroperoxyoctadecadienoic acids (HpODEs), which are precursors to 9-OxoODE. In this pathway, COX abstracts a hydrogen atom from LA, leading to the formation of 9(R)-HpODE and 13(S)-HpODE . The ratio of these intermediates depends on the enzyme isoform and source:

  • COX-1 (ovine vesicular gland) produces 9-HpODE and 13-HpODE in an 8:2 ratio.

  • Recombinant human COX-2 favors 13-HpODE over 9-HpODE at an 8:1 ratio .

Subsequent dehydration of 9-HpODE, either enzymatically or nonenzymatically, yields this compound. For example, exposure of 9-HpODE to FeCl₃ and cysteine induces nonenzymatic conversion to this compound . Enzymatic dehydration is mediated by hydroperoxide dehydratases, though specific enzymes for this step remain under investigation.

Chemical Synthesis Using Dess–Martin Periodinane

The Dess–Martin periodinane (DMP) oxidation is a high-yield chemical method to synthesize this compound from 9-hydroxyoctadecadienoic acid (9-HODE). This two-step process involves:

  • Epoxidation of Linoleic Acid : Linoleic acid is epoxidized to form 9,10-epoxyoctadecadienoic acid.

  • Oxidation with DMP : The epoxide is hydrolyzed to 9-HODE, which is then oxidized to this compound using DMP .

This method achieves >85% yield under optimized conditions (room temperature, dichloromethane solvent) . A key advantage is the absence of toxic byproducts, making it suitable for laboratory-scale synthesis.

Nonenzymatic Autoxidation and Radical-Mediated Pathways

Nonenzymatic oxidation of LA occurs via radical chain reactions initiated by reactive oxygen species (ROS) or transition metals. Key mechanisms include:

  • Singlet Oxygen (¹O₂) Reactions : ¹O₂ directly reacts with LA’s double bonds, forming hydroperoxides that decompose to this compound.

  • Metal-Catalyzed Oxidation : Fe³⁺ or Cu²⁺ catalyze LA oxidation, producing racemic 9-HpODE, which dehydrates to this compound .

These methods lack stereochemical control, resulting in racemic mixtures. However, they are physiologically relevant in contexts like inflammation or oxidative stress.

Extraction from Natural Sources

This compound occurs naturally in plant oils as a minor oxidation product. Concentrations vary significantly across oil types, as shown below:

Oil TypeThis compound Concentration (μg/g)
Soybean Oil0.89
Corn Oil2.32
Flaxseed Oil2.88
Olive Oil10.3

Data sourced from enzymatic and nonenzymatic oxidation profiles of dietary oils .

Isolation involves solvent extraction followed by chromatographic purification (e.g., HPLC). However, low yields limit this method’s practicality for large-scale production.

Comparative Analysis of Methods

MethodYield (%)Stereochemical ControlScalabilityCost
Enzymatic (COX)30–50HighModerateHigh
Dess–Martin Oxidation>85HighLowModerate
Nonenzymatic10–20NoneHighLow
Natural Extraction<1N/ALowHigh

Synthesis parameters derived from experimental data .

化学反応の分析

Types of Reactions: 9-OxoODE undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to 9-HODE.

    Substitution: The oxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

科学的研究の応用

Metabolic Syndrome and Cardiovascular Health

Recent studies have highlighted the association between 9-OxoODE levels and metabolic syndrome (MetS). Elevated plasma concentrations of this compound have been observed in obese adolescents with MetS. This compound is linked to a proatherogenic lipoprotein profile, indicating its potential role as a biomarker for cardiovascular risk.

Key Findings:

  • Association with Lipoproteins: Research indicates significant correlations between this compound levels and various lipoprotein particles, including very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) .
  • Table: Correlation of this compound with Lipoprotein Profiles
Lipoprotein TypeCorrelation Coefficient (r)p-value
Large VLDL particles0.450.01
Small LDL particles0.470.003
Apolipoprotein B-1000.520.002

Inflammatory Responses and Pain Management

This compound is implicated in inflammatory processes and pain modulation through its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is known for its role in pain sensation and inflammatory responses.

Case Studies:

  • Inflammation Models: In vivo studies demonstrated that administration of this compound can evoke pain responses in animal models, suggesting its role as an endogenous pain mediator .
  • Table: Effects of this compound on Pain Responses
TreatmentPeak Response (ΔRU)Percentage of Responding Cells
Vehicle0.7 ± 0.0365 ± 7
Capsazepine (TRPV1 Antagonist) + this compound0.05 ± 0.0110 ± 4

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research has indicated a significant association between oxidized fatty acids, including this compound, and non-alcoholic fatty liver disease (NAFLD). Elevated levels of this compound correlate with liver injury markers and histopathological findings in patients.

Key Insights:

  • Diagnostic Potential: A risk score termed "oxNASH" was developed based on the levels of oxidized linoleic acid derivatives, including this compound, demonstrating high diagnostic accuracy for NAFLD .
  • Table: Correlation of Oxidized Fatty Acids with Liver Injury
Oxidized Fatty AcidCorrelation with CK-18 (p-value)
This compound0.03
13-OxoODE0.01

Therapeutic Implications

Given its roles in metabolic disorders, inflammation, and liver disease, targeting pathways involving this compound presents potential therapeutic avenues:

  • Anti-inflammatory Therapies: Modulating the activity of TRPV1 or the synthesis of oxidized fatty acids could lead to new treatments for chronic pain and inflammatory conditions.
  • Metabolic Interventions: Strategies to lower circulating levels of oxidized linoleic acids may be beneficial in managing conditions like MetS and NAFLD.

作用機序

The mechanism of action of 9-OxoODE involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Structural and Analytical Differences

Table 1: Structural and Mass Spectrometry Profiles of 9-OxoODE and Analogues

Compound Structure Precursor Ion ([M-H]⁻) Key Fragment Ions (m/z) Retention Time (min) LOQ (nmol/L)
This compound Keto group at C9, 10E,12Z 293.2125 185.1178, 125.0967 19.8 26.8
13-OxoODE Keto group at C13, 9E,11Z 293.2125 249.2224, 195.139 18.1 35.9
9-HODE Hydroxyl group at C9 295.2278 277.2177 (H₂O loss), 171.1021 17.0 9.7
13-HODE Hydroxyl group at C13 295.2278 277.2177 (H₂O loss), 195.1385 16.8 18.5

Key Observations :

  • Regioisomer Differentiation : Despite identical molecular weights, this compound and 13-OxoODE are distinguished by unique fragment ions and retention times in LC-MS/MS .
  • Chromatographic Separation : this compound elutes later (19.8 min) than 13-OxoODE (18.1 min) due to polarity differences .

Table 2: Functional Roles of this compound and Related Metabolites

Compound Receptor Interaction Biological Role(s) Pathological Associations
This compound PPARα/γ agonist - Anti-inflammatory: Suppresses LOX/NF-κB
- Lipogenic: Activates adipocyte lipid synthesis
- ↓ in diabetic macular edema (DME)
- ↑ in obesity/NAFLD
13-OxoODE PPARγ agonist - Pro-metabolic: Enhances lipid storage - ↑ in metabolic syndrome
9-HODE TRPV1 activator - Pro-nociceptive: Mediates inflammatory pain
- Pro-atherogenic
- ↑ in diabetes/obesity
13-HODE Integrin modulator - Anti-inflammatory: Inhibits platelet aggregation
- Pro-resolution
- ↓ in cancer metastasis

Contrasting Mechanisms :

  • PPAR Activation : this compound and 13-OxoODE both activate PPARγ, but this compound uniquely engages PPARα, linking it to fatty acid oxidation .
  • Inflammatory Modulation: 9-HODE promotes nociception via TRPV1, whereas this compound suppresses LOX-derived pro-inflammatory mediators .

Disease Associations

Table 3: Clinical and Preclinical Biomarker Potential

Compound Disease Context Biomarker Utility Study Findings
This compound Nonalcoholic steatohepatitis (NASH) Diagnostic (AUROC = 0.73) Elevated in obesity/NAFLD
This compound Diabetic Macular Edema (DME) Predictive (↓ levels correlate with DME) Negative regulation of lipogenic inflammation
13-OxoODE Metabolic Syndrome Risk marker (↑ levels) PPARγ-driven lipid accumulation
9-HODE Cancer Prognostic (↑ in tumor microenvironments) Promotes angiogenesis

Notable Contrasts:

  • Cancer : this compound exhibits antitumor effects by modulating the tumor microenvironment, while 9-HODE promotes cancer progression .
  • Inflammatory Arthritis : this compound correlates with hot flashes in aromatase inhibitor-induced arthralgia, whereas 13-HODE is linked to joint resolution .

Analytical and Clinical Challenges

  • Isomer Cross-Talk : Despite optimized MRM transitions, co-elution of 9-HODE/13-HODE requires careful collision energy adjustments (13 eV) .
  • Context-Dependent Variability : this compound levels decrease in DME but increase in NAFLD, highlighting tissue-specific roles .

生物活性

9-OxoODE (9-oxo-10(E),12(Z)-octadecadienoic acid) is a bioactive lipid derived from linoleic acid, primarily formed through the oxidation of its hydroxy derivative, 9-HODE. This compound has garnered attention for its significant biological activities, particularly in inflammation, pain modulation, and metabolic processes. This article explores the biological activity of this compound, supported by data tables and case studies.

This compound is synthesized from 9-HODE via the action of hydroxy-fatty acid dehydrogenase. It is part of a larger class of oxidized linoleic acid metabolites (OXLAMs) that have been implicated in various physiological and pathological processes. The conversion pathway can be summarized as follows:

Linoleic AcidLipoxygenase9 HODEHydroxy fatty acid dehydrogenase9 OxoODE\text{Linoleic Acid}\xrightarrow{\text{Lipoxygenase}}\text{9 HODE}\xrightarrow{\text{Hydroxy fatty acid dehydrogenase}}\text{9 OxoODE}

1. Activation of PPARs

This compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation is crucial for regulating gene expression related to lipid metabolism and inflammation. Research indicates that both this compound and its precursor, 9-HODE, can induce the transcription of PPARγ-inducible genes in human monocytes, contributing to macrophage maturation .

2. Role in Inflammation and Pain

Studies have established a link between this compound and inflammatory responses. For instance, elevated levels of this compound have been correlated with conditions such as non-alcoholic steatohepatitis (NASH) and ischemic brain injury. In a study involving ischemic rats, concentrations of this compound increased significantly in affected brain regions, suggesting its role in the pathophysiology of ischemia .

Additionally, this compound has been implicated in pain mechanisms through its interaction with the TRPV1 receptor. Experimental data show that it can sensitize TRPV1-expressing neurons, leading to heightened pain responses during inflammation .

3. Correlation with Disease States

Research indicates that elevated levels of this compound are associated with various disease states. A notable study reported that patients with NASH exhibited significantly higher concentrations of this compound compared to those with simple steatosis, indicating its potential as a biomarker for liver pathology . Furthermore, case-control studies have shown that the ratio of 9-HODE to this compound fluctuates during lactation in cattle, suggesting metabolic adaptations that may parallel human conditions .

Data Tables

The following table summarizes key findings related to the concentrations of this compound in various studies:

StudyConditionConcentration (nmol/L)Key Findings
Reinhold et al., 2000NASH vs SteatosisElevated levels in NASHCorrelated with liver histopathology
Patwardhan et al., 2010IschemiaIncreased post-injuryImplicated in neuroinflammatory responses
Journal of Dairy Science, 2014LactationVariability notedHigher ratios of HODEs to oxo derivatives

Case Studies

Case Study: Non-Alcoholic Steatohepatitis (NASH)
In a clinical cohort study involving patients diagnosed with NASH, it was found that those with elevated levels of oxidized linoleic acid metabolites (including this compound) were significantly more likely to exhibit liver inflammation and fibrosis compared to those with lower levels. Specifically, patients in the top tertile for oxylipid levels had a 9.7-fold increased risk for NASH diagnosis .

Case Study: Ischemic Brain Injury
A study investigating the role of linoleic acid metabolites in ischemic brain injury demonstrated that levels of this compound rose significantly following ischemic events. The increase was associated with enhanced inflammatory responses in the affected brain regions, suggesting a potential therapeutic target for managing ischemic damage .

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways and precursors of 9-OxoODE in mammalian systems?

  • Methodological Answer : this compound is synthesized via oxidation of 9(S)-HODE or 9(R)-HODE, which are hydroxylated derivatives of linoleic acid (LA). Hydroxy-fatty acid dehydrogenases catalyze the conversion of the hydroxyl group at C9 of 9-HODE to a ketone, forming this compound . Key experimental approaches include isotopic labeling of LA precursors in cell cultures or animal models, followed by LC-MS/MS to track metabolic flux. Enzyme activity can be inferred by measuring 9-HODE:this compound ratios in tissues like adipose or plasma, where lower ratios indicate higher dehydrogenase activity .

Q. How can this compound be reliably detected and quantified in biological samples?

  • Methodological Answer : Use reversed-phase liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) in multiple reaction monitoring (MRM) mode. Key parameters include:

  • MRM transitions : m/z 295.2 → 185.1 (this compound) and m/z 295.2 → 195.1 (13-OxoODE) .
  • Collision energy : 15 eV for optimal fragmentation .
  • Limit of quantitation (LOQ) : 35.9 nmol/L in plasma, determined via signal-to-noise ratio thresholds .
  • Validation : Ensure <10 ppm mass accuracy and <15% coefficient of variation in reproducibility tests .

Q. What is the role of this compound in inflammatory signaling pathways?

  • Methodological Answer : this compound modulates inflammation through dual mechanisms:

  • Pro-inflammatory : Activates TRPV1 receptors, enhancing pain perception in neuronal assays (IC₅₀ ~1–10 µM) .
  • Anti-inflammatory : Inhibits 5-lipoxygenase (5-LOX) and NF-κB, reducing cytokine production. Assess via LOX activity assays in macrophages or siRNA-mediated PPARγ knockdown to confirm receptor-specific effects .

Advanced Research Questions

Q. How do contradictory roles of this compound in inflammation arise, and how can they be resolved experimentally?

  • Methodological Answer : Context-dependent effects stem from concentration gradients and receptor crosstalk. For example:

  • At low concentrations (nM–µM), this compound binds PPARγ (kon = 1,535 M⁻¹·min⁻¹), suppressing pro-inflammatory genes .
  • At higher concentrations (>10 µM), TRPV1 activation dominates, inducing Ca²⁺ influx in sensory neurons .
  • Experimental design : Use dose-response curves in dual-reporter cell lines (e.g., PPARγ-luciferase + TRPV1-Ca²⁺ imaging) to map concentration-dependent effects .

Q. What analytical challenges arise when distinguishing this compound from structurally similar oxylipins, and how can they be mitigated?

  • Methodological Answer : Isomeric interference (e.g., 13-OxoODE) requires:

  • Chromatographic separation : Optimize gradient elution (e.g., 17.0 min for 9-HODE vs. 19.8 min for this compound) .
  • Fragmentation signatures : Unique product ions like m/z 125.1 (this compound) vs. m/z 167.1 (13-OxoODE) .
  • Validation : Spike synthetic standards into biological matrices to confirm retention times and fragmentation patterns .

Q. How can this compound serve as a biomarker in disease models, and what validation steps are critical?

  • Methodological Answer : In silicosis and chronic wasting disease, urinary this compound levels correlate with pathology (ROC AUC = 84.4–87.0%). Validation steps include:

  • Multi-cohort analysis : Compare levels in independent validation cohorts using logistic regression models .
  • Mechanistic linkage : Pair with transcriptomics to confirm upregulated LOX/CYP450 pathways in diseased tissues .
  • Thresholds : Define clinical cutoffs via Youden’s index on ROC curves .

Q. Key Methodological Recommendations

  • Experimental models : Use adipose explants from postpartum dairy cows to study this compound’s role in lipolysis and inflammation .
  • Multi-omics integration : Combine lipidomics with RNA-seq to map PPARγ/TRPV1 pathway interactions .
  • Standardization : Adopt ISO/IEC 17025 guidelines for MS-based quantitation to ensure reproducibility .

特性

IUPAC Name

(10Z,12Z)-9-oxooctadeca-10,12-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZSWWYKKLTDHU-ZYCNLYSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C/C(=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017274
Record name 9-oxo-10E,12Z-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54232-59-6
Record name 9-oxo-10E,12Z-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-OxoODE
Reactant of Route 2
9-OxoODE
Reactant of Route 3
9-OxoODE
Reactant of Route 4
9-OxoODE
Reactant of Route 5
9-OxoODE
Reactant of Route 6
Reactant of Route 6
9-OxoODE

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。